Fialuridine 5'-Monophosphate
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Overview
Description
Synthesis Analysis
Fialuridine undergoes phosphorylation to form FIAU monophosphate, a process facilitated by enzymes present in mitochondrial lysates. This phosphorylated form is crucial for its antiviral activity, as nucleosides must be phosphorylated to exert their effects on DNA polymerase, which in turn affects DNA synthesis in mitochondria (Horn et al., 1997).
Molecular Structure Analysis
The detailed molecular structure of FIAU and its phosphorylated forms underlie their biological activity and toxicity. The molecular interactions of FIAU with DNA polymerases across various species elucidate its mechanism of action and the potential for mitochondrial toxicity, where FIAU triphosphate (FIAUTP) competitively inhibits the incorporation of nucleotides into DNA by mitochondrial DNA polymerase gamma (Lewis et al., 1994).
Chemical Reactions and Properties
FIAU's chemical properties, including its interactions with mammalian DNA polymerases and mitochondrial DNA, are central to both its antiviral efficacy and associated toxicities. Its incorporation into DNA by DNA polymerase gamma, and the competitive inhibition exerted by FIAUTP against the natural nucleotide substrate, are key aspects of its action mechanism. These interactions contribute to the disruption of mitochondrial DNA replication and the observed clinical toxicities (Lewis et al., 1996).
Scientific Research Applications
Mechanisms of Fialuridine Hepatotoxicity
Fialuridine hepatotoxicity, characterized by delayed onset, presents a unique case for studying drug-induced liver injury. Research utilizing 3D spheroid cultures of primary human hepatocytes has shed light on the chronic hepatotoxic effects of fialuridine. Key findings include the involvement of ROS formation, lipid accumulation, and apoptosis induction. The study highlights the importance of long-term exposure models to detect such chronic toxicity events, underscoring the critical role of mitochondrial dysfunction in fialuridine-induced hepatotoxicity (Hendriks et al., 2019).
Fialuridine in Infection Imaging
Fialuridine, labeled with iodine-124, has been explored as a potential tool for infection imaging in patients with suspected prosthetic joint infections. The study investigated the biodistribution, dosimetry, and diagnostic accuracy of [(124)I]FIAU PET/CT imaging. Despite acceptable dosimetry, the utility of [(124)I]FIAU for clinical detection was limited by poor image quality and low specificity, indicating the need for further refinement of imaging techniques for better diagnosis of such infections (Zhang et al., 2016).
Advanced Hepatic Functions in Long-term Culture
A study on the long-term culture of human liver tissue with advanced hepatic functions provided insights into the utility of engineered liver tissues for drug testing. The tissues exhibited advanced differentiation features, such as drug metabolism and hepatitis C virus infection support, over extended periods. This model predicted the fatal hepatotoxicity of fialuridine, highlighting its potential in preclinical drug safety assessments and therapeutic strategies (Ng et al., 2017).
Differentiated Liver Model for Delayed Toxicity Investigation
The HepaRG cell model has been utilized to study fialuridine-induced delayed toxicity, particularly focusing on mitochondrial replication inhibition. The model demonstrated translational relevance by replicating clinic-like toxic effects, including mitochondrial DNA content reduction and respiratory dysfunction, which were not observed in HepG2 cells. This emphasizes the potential of differentiated liver models in assessing prolonged drug exposure and mitochondrial replication inhibition (Jolly et al., 2020).
Future Directions
properties
IUPAC Name |
[(2R,3S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRJOIEMCOPIZ-TZLAVLDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)COP(=O)(O)O)O)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN2O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912421 |
Source
|
Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fialuridine 5'-Monophosphate | |
CAS RN |
99891-31-3 |
Source
|
Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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